

Solubility characteristics of 1-Ethyl-2-methyl-1H-indole in various solvents

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Compound of Interest

Compound Name: *1-Ethyl-2-methyl-1H-indole*

Cat. No.: B1360344

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An In-depth Technical Guide to the Solubility Characteristics of **1-Ethyl-2-methyl-1H-indole**

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of **1-Ethyl-2-methyl-1H-indole** (CAS No. 40876-94-6), a heterocyclic compound of significant interest in organic synthesis and pharmaceutical development.^{[1][2]} Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes a robust experimental methodology. We present a detailed protocol for the equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, we discuss the predicted solubility profile based on the molecule's physicochemical properties and explore the critical factors influencing its dissolution in various solvent systems. This guide is intended for researchers, chemists, and formulation scientists who require accurate solubility data to advance their work in drug discovery and chemical manufacturing.

Introduction: The Significance of 1-Ethyl-2-methyl-1H-indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.^{[3][4]} **1-Ethyl-2-methyl-1H-indole**, a substituted indole, serves as a versatile building block in the synthesis of more complex molecules, including potential immunomodulators, antimycobacterial agents,

and non-steroidal aromatase inhibitors.[2][5] Its applications extend to materials science and the flavor and fragrance industry.[1]

In the context of drug development, understanding a compound's solubility is paramount. Solubility dictates the choice of solvents for synthesis and purification, impacts formulation strategies, and critically influences bioavailability and pharmacokinetic profiles.[6] Poor aqueous solubility is a major hurdle in drug discovery, often leading to challenging formulations and variable absorption. Conversely, well-characterized solubility in organic solvents is essential for reaction chemistry, chromatography, and the preparation of stock solutions for biological screening. This guide provides the foundational knowledge and practical methodology to accurately characterize the solubility of **1-Ethyl-2-methyl-1H-indole**.

Physicochemical Profile and Predicted Solubility

To understand the solubility behavior of **1-Ethyl-2-methyl-1H-indole**, we must first examine its key physicochemical properties. These characteristics, derived from its molecular structure, provide the basis for a qualitative solubility prediction according to the principle of "like dissolves like."

Table 1: Physicochemical Properties of **1-Ethyl-2-methyl-1H-indole**

Property	Value	Source(s)
CAS Number	40876-94-6	[1][5][7][8]
Molecular Formula	C ₁₁ H ₁₃ N	[1][5][9]
Molecular Weight	159.23 g/mol	[1][5][9]
Appearance	White to light yellow clear liquid	[1]
Density	1.02 g/mL at 25 °C	[5][8][10]
Boiling Point	266-267 °C	[5][8]
XLogP3	2.97	[10]

The molecule consists of a bicyclic aromatic indole core, which is largely non-polar, an ethyl group at the N1 position, and a methyl group at the C2 position. These alkyl substituents increase the molecule's lipophilicity. The XLogP3 value of 2.97 indicates a preference for a lipid-like environment over an aqueous one, suggesting low water solubility but good solubility in many organic solvents.[\[10\]](#) The indole nitrogen can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents.

Based on these features, a predicted solubility profile is presented in Table 2.

Table 2: Predicted Qualitative Solubility of **1-Ethyl-2-methyl-1H-indole**

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Non-Polar Aprotic	Hexane, Toluene	Low to Moderate	The aromatic nature of toluene may interact favorably with the indole ring, but the overall polarity difference with highly non-polar hexanes will limit solubility.
Polar Aprotic	Dichloromethane (DCM)	High	The moderate polarity of DCM is well-suited to solvate the lipophilic indole structure.
Acetonitrile (ACN)	High		The polar nature and ability to participate in dipole-dipole interactions suggest good solubility.
Dimethyl Sulfoxide (DMSO)	High		An excellent hydrogen bond acceptor with high polarity, DMSO is expected to effectively solvate the indole moiety.
N,N-Dimethylformamide (DMF)	High		Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong intermolecular interactions.
Polar Protic	Methanol (MeOH)	Moderate to High	Capable of hydrogen bonding, which should facilitate the

			dissolution of the indole.
Ethanol (EtOH)	Moderate to High	Similar to methanol but slightly less polar, which may slightly alter but still permit good solubility.	
Aqueous	Water	Very Low	The molecule's high lipophilicity ($\text{XLogP3} \approx 2.97$) and lack of significant ionizable groups predict poor aqueous solubility. [10]

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative data.

Experimental Framework for Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This technique involves generating a saturated solution in a given solvent at a controlled temperature and then quantifying the concentration of the dissolved solute.

Causality in Method Selection

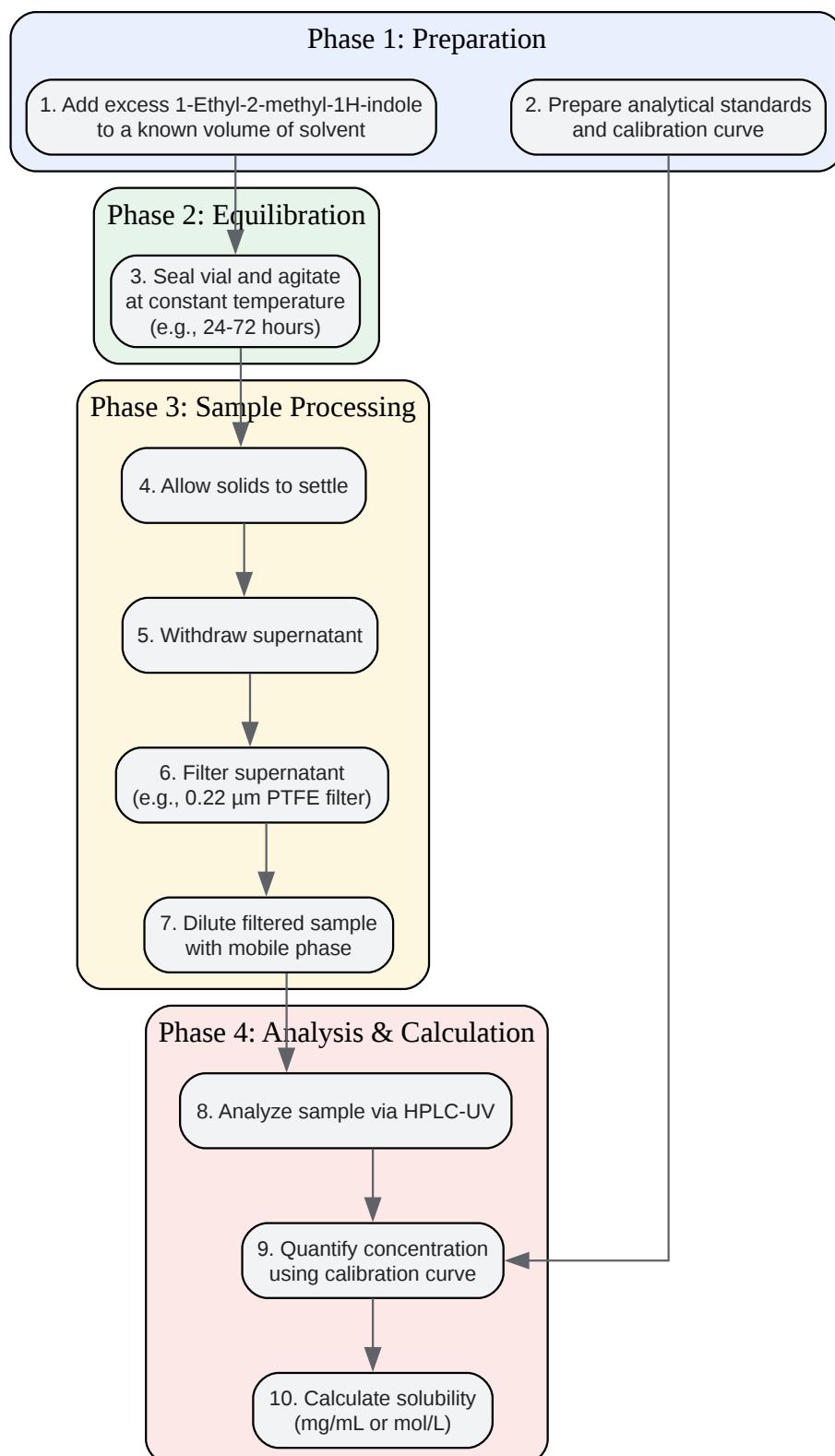
The shake-flask method is chosen over kinetic or high-throughput methods for several reasons:

- Measures True Equilibrium: It allows the system to reach thermodynamic equilibrium, providing a stable and reproducible solubility value, which is critical for thermodynamic modeling and formulation development.
- Gold Standard: It is widely regarded as the benchmark method by regulatory agencies and in academic literature for its accuracy and reliability.

- **Versatility:** The method is applicable across a wide range of solvents and compounds, requiring only a robust analytical technique for final quantification.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

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